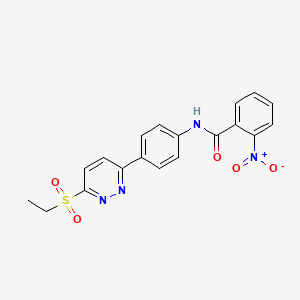

![molecular formula C22H24FNO5 B2437263 (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 900274-24-0](/img/structure/B2437263.png)

(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

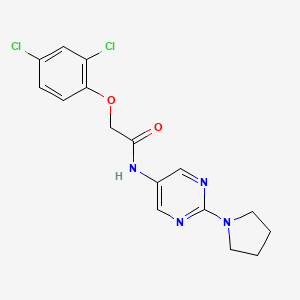

This compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

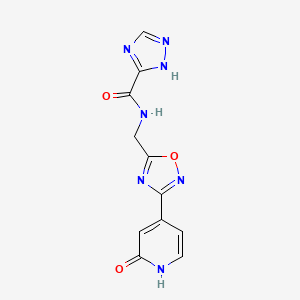

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran core, a fluorobenzylidene group, and a bis(2-methoxyethyl)amino group. The presence of these functional groups could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bis(2-methoxyethyl)amino group could enhance the compound’s solubility in polar solvents .Applications De Recherche Scientifique

- Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity. Its unique structure may interfere with cancer cell growth or signaling pathways, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : The compound’s hydroxybenzofuran scaffold suggests anti-inflammatory properties. Researchers are exploring its potential as an anti-inflammatory agent for various conditions .

- Oxidative Dehydrogenative Coupling : Bis(2-methoxyethyl)ether, in combination with molecular oxygen, promotes intramolecular acceptorless dehydrogenative coupling. This efficient system allows the construction of structurally diverse quinazolinones and related analogs without the need for external initiators or catalysts .

- Fluorination Reactions : Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), a derivative of the compound, is effective for converting alcohols to alkyl fluorides, aldehydes/ketones to difluorides, and carboxylic acids to trifluoromethyl derivatives. These transformations have broad synthetic utility .

- RNA Modification : Researchers have identified this compound as a substrate-specific inhibitor of RNA-modifying enzymes. Its specificity could be valuable in nucleic acid-based drug development .

- Photophysical Properties : Investigating the optical properties of this compound may lead to applications in optoelectronic devices, sensors, or imaging agents. Its fluorescence and absorption characteristics are of interest .

- Green Chemistry Applications : The clean and efficient oxidative coupling reaction using bis(2-methoxyethyl)ether and molecular oxygen aligns with green chemistry principles. It avoids toxic reagents and minimizes waste, making it environmentally friendly .

- ADME Properties : Further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Assessing its safety profile is crucial for drug development .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Biological Studies

Materials Science

Environmental Chemistry

Pharmacokinetics and Toxicology

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO5/c1-27-11-9-24(10-12-28-2)14-18-19(25)8-7-17-21(26)20(29-22(17)18)13-15-3-5-16(23)6-4-15/h3-8,13,25H,9-12,14H2,1-2H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERNUWZUVJMTDM-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437185.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)